molecular formula C₁₅H₈D₃NO₃ B1153017 2-Methoxy-9-acridinecarboxylic-d3 Acid

2-Methoxy-9-acridinecarboxylic-d3 Acid

Cat. No.: B1153017
M. Wt: 256.27
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-9-acridinecarboxylic-d3 Acid is a deuterated stable isotope of 2-methoxy-9-acridinecarboxylic acid, intended for use in research applications. Deuterated compounds like this one are valuable tools in quantitative mass spectrometry, serving as internal standards to improve analytical accuracy and precision. They are also used in metabolism studies and tracing chemical reaction pathways. Acridine derivatives are a significant class of heterocyclic compounds known for their diverse biological activities and utility in material science. Research into acridine-based hybrids has shown they can exhibit cytotoxicity against various cancer cell lines, making them subjects of interest in anticancer agent development . Furthermore, certain acridine derivatives have been explored for their photophysical properties and potential application as chemosensors for detecting environmental contaminants . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₁₅H₈D₃NO₃

Molecular Weight

256.27

Synonyms

2-Methoxyacridine-9-carboxylic-d3 acid

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation Strategies for 2 Methoxy 9 Acridinecarboxylic D3 Acid

Precursor Synthesis and Acridine (B1665455) Core Functionalization Approaches

The synthesis of the acridine core of 2-Methoxy-9-acridinecarboxylic-d3 Acid typically commences with the construction of a key intermediate, N-arylanthranilic acid. A common and historically significant method for this is the Ullmann condensation. scribd.comwikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with an aminobenzoic acid. wikipedia.orgresearchgate.net In the context of 2-Methoxy-9-acridinecarboxylic acid, this would involve the reaction of a suitably substituted o-chlorobenzoic acid with an appropriate aniline (B41778) derivative. researchgate.net

Following the synthesis of the N-arylanthranilic acid precursor, the next crucial step is the cyclization to form the tricyclic acridine skeleton. This is often achieved by treating the N-arylanthranilic acid with a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). scribd.comnih.gov The use of these reagents facilitates an intramolecular electrophilic acylation, leading to the formation of an acridone (B373769) intermediate. scribd.com This acridone can then be converted to the corresponding 9-chloroacridine (B74977) by treatment with a chlorinating agent like POCl3. nih.gov The 9-chloroacridine is a versatile intermediate, as the chlorine atom at the 9-position is a good leaving group, allowing for the introduction of various functionalities, including the desired carboxylic acid group.

An alternative approach to the acridine core involves the reaction of diphenylamine (B1679370) with a suitable carboxylic acid derivative in the presence of a catalyst like anhydrous zinc chloride. ptfarm.pl This method can directly lead to acridine derivatives, bypassing the need for a separate cyclization step.

Deuteration Techniques for Precise Isotopic Labeling of the Carboxylic Acid Moiety

The introduction of deuterium (B1214612) at the carboxylic acid position to form this compound requires specific strategies to ensure high levels of isotopic enrichment and regioselectivity.

Deuterium Exchange Protocols for Selective Labeling

One of the most direct methods for deuterating a carboxylic acid is through deuterium exchange. This can be achieved under relatively mild conditions by photochemical decarboxylation in the presence of a thiol and a small amount of deuterium oxide (D2O). rsc.org This method offers a practical way to achieve regioselective deuterium labeling. Another approach involves a highly selective decarboxylative deuteration of aliphatic carboxylic acids using synergistic photoredox and hydrogen atom transfer (HAT) catalysis, which can deliver excellent deuterium incorporation (up to 99%). rsc.org For late-stage deuteration, methods have been developed for the β-C(sp3)–H deuteration of free carboxylic acids. acs.orgchemrxiv.org Although this targets a different position, the principles of reversible C-H activation highlight the advancing capabilities in selective deuteration. acs.orgchemrxiv.org

De novo Targeted Deuterium Introduction during Multistep Synthesis

Instead of performing a separate deuteration step on the final molecule, deuterium can be introduced de novo during the synthesis. This involves using a deuterated reagent at a key step. For instance, if the carboxylic acid group is introduced via a Grignard reaction with carbon dioxide, using deuterated carbon dioxide (D-CO2) would directly install the deuterated carboxyl group. Alternatively, if the synthesis proceeds through a nitrile intermediate, hydrolysis of the nitrile using deuterated acid (e.g., DCl in D2O) would yield the desired deuterated carboxylic acid. This approach offers precise control over the location of the deuterium atom.

Optimization of Deuterium Incorporation Efficiency and Regioselectivity

Achieving high efficiency and regioselectivity in deuterium incorporation is paramount. The choice of catalyst, solvent, and reaction conditions plays a crucial role. For instance, in transition-metal-catalyzed H/D exchange reactions, the ligand on the metal can significantly influence the outcome. acs.org The development of novel ligands, such as those based on an ethylenediamine (B42938) backbone, has enabled unprecedented regioselectivity in C-H activation and subsequent deuteration. chemrxiv.org The reaction temperature and pressure can also be optimized to maximize deuterium incorporation while minimizing side reactions. Careful selection of the deuterating agent (e.g., D2O, D2 gas, deuterated solvents) is also critical for achieving the desired labeling pattern. acs.org

Exploration of Novel Synthetic Routes to this compound and Related Analogues

The development of more efficient and versatile synthetic methods is an ongoing area of research.

Investigation of Organometallic Reagents in Acridinecarboxylic Acid Synthesis (e.g., Principles of Ivanov Reaction for C-H Acid Functionalization)

The use of organometallic reagents offers powerful alternatives for the synthesis of acridinecarboxylic acids. The Ivanov reaction, which involves the double deprotonation of a phenylacetic acid derivative to form a dianion (Ivanov reagent), followed by reaction with an electrophile, presents an interesting possibility. While not directly applied to acridine synthesis in the provided context, the principle of using a strong base to generate a carbanion from a C-H acid, which can then be carboxylated, is relevant.

More specifically, organolithium or Grignard reagents can be used to functionalize the acridine core. For example, a halogenated acridine derivative could undergo metal-halogen exchange to generate an acridinyl-lithium or acridinyl-magnesium species. Subsequent reaction with carbon dioxide would then introduce the carboxylic acid group at the desired position. This approach offers a direct and often high-yielding route to acridinecarboxylic acids.

Photocatalytic Decarboxylative Deuteration Approaches for Carboxylic Acid Precursors

The introduction of deuterium at the 9-position of the acridine scaffold to furnish this compound can be effectively achieved through photocatalytic decarboxylative deuteration of the corresponding carboxylic acid precursor, 2-Methoxy-9-acridinecarboxylic acid. This modern synthetic strategy offers a mild and selective alternative to traditional methods, which often require harsh conditions and offer limited functional group tolerance. The reaction proceeds via a radical mechanism initiated by a photocatalyst under visible light irradiation, utilizing a readily available and inexpensive deuterium source such as deuterium oxide (D₂O).

The general mechanism for photocatalytic decarboxylative deuteration involves the initial formation of a complex between the carboxylic acid substrate and the photocatalyst. Upon photoexcitation, a single electron transfer (SET) from the carboxylate to the excited photocatalyst occurs, leading to the formation of a carboxyl radical. This unstable intermediate readily undergoes decarboxylation to generate an aryl radical at the 9-position of the acridine ring. The subsequent step involves the abstraction of a deuterium atom from a suitable donor, most commonly D₂O, by the aryl radical to yield the desired deuterated product and regenerate the catalyst. nih.gov

Acridine-based organic photocatalysts, such as Mes-Acr-Me⁺, have proven to be particularly effective for the decarboxylation of (hetero)aromatic carboxylic acids. rsc.org The choice of photocatalyst, solvent, base (if required), and other additives can be crucial for optimizing the reaction yield and the efficiency of deuterium incorporation.

Research into photocatalytic decarboxylative deuteration has demonstrated its applicability across a wide range of carboxylic acids, including various aromatic and heteroaromatic substrates. While a specific study on 2-Methoxy-9-acridinecarboxylic acid is not prominently documented, the feasibility of this transformation can be inferred from studies on structurally related compounds. For instance, the deuteration of other heteroaromatic carboxylic acids has been successfully achieved with high levels of deuterium incorporation. nih.gov

Key factors influencing the success of the deuteration include the redox potential of the photocatalyst, the stability of the generated radical intermediate, and the efficiency of the deuterium atom transfer step. The use of a co-catalyst or a hydrogen atom transfer (HAT) mediator can sometimes be beneficial to facilitate the process, especially for substrates that are more challenging to decarboxylate. nih.gov

The following interactive data tables summarize findings from various studies on photocatalytic decarboxylative deuteration of aromatic and heteroaromatic carboxylic acids, showcasing the typical reaction conditions and deuterium incorporation levels achieved. This data provides a strong basis for the development of a specific protocol for the synthesis of this compound.

Table 1: Photocatalytic Decarboxylative Deuteration of Various Aromatic Carboxylic Acids

SubstratePhotocatalystDeuterium SourceSolventAdditivesYield (%)D-incorporation (%)Reference
4-Phenylbenzoic acid[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆D₂ODCMThiol85>99 rsc.org
2-Naphthoic acidMes-Acr-Me⁺ Cl⁻D₂OCH₃CNNone7895 rsc.org
4-Methoxybenzoic acidPyrimidopteridineD₂OAcetonitrileK₃PO₄9294 organic-chemistry.org
Benzoic acidAg₂CO₃D₂ODMSONone7598 nih.gov

Table 2: Photocatalytic Decarboxylative Deuteration of Heteroaromatic Carboxylic Acids

SubstratePhotocatalystDeuterium SourceSolventAdditivesYield (%)D-incorporation (%)Reference
Quinoxaline-2-carboxylic acidAg₂CO₃D₂ODMSONone88>99 nih.gov
Thiophene-2-carboxylic acidAg₂CO₃D₂ODMSONone8297 nih.gov
Furan-2-carboxylic acidAg₂CO₃D₂ODMSONone7696 nih.gov
Quinoline-4-carboxylic acidNot specifiedD₂ONot specifiedNot specifiedNot specifiedNot specified utexas.edu

The synthesis of the precursor, 2-Methoxy-9-acridinecarboxylic acid, would likely commence with an Ullmann condensation of 2-chlorobenzoic acid and 2-methoxyaniline to form N-(2-methoxyphenyl)anthranilic acid. Subsequent cyclization, for instance using phosphorus oxychloride, would yield 2-methoxy-9-chloroacridine. The final step to obtain the carboxylic acid precursor could be achieved through a palladium-catalyzed carboxylation of the 9-chloroacridine derivative. nih.govnih.gov With the precursor in hand, the photocatalytic decarboxylative deuteration as detailed above would be applied to furnish the target compound, this compound.

Advanced Spectroscopic and Structural Elucidation Research of 2 Methoxy 9 Acridinecarboxylic D3 Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Positional Assignment

Specific 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra for 2-Methoxy-9-acridinecarboxylic-d3 Acid have not been found in the public domain. Such data would be essential for confirming the molecular structure and, crucially, for quantifying the deuterium incorporation and pinpointing the exact location of the three deuterium atoms.

High-Resolution 1H NMR and 13C NMR Analysis for Structural Confirmation

No high-resolution 1H or 13C NMR spectra for this compound are publicly available.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Detailed Deuterium Location

No data from COSY, HMQC, or HMBC experiments for this compound are publicly available.

Mass Spectrometry (MS) for Isotopic Purity Verification and Fragmentation Pathway Analysis

While mass spectra exist for the parent 9-acridinecarboxylic acid, specific high-resolution or tandem mass spectrometry data for the d3-labeled methoxy (B1213986) derivative is unavailable. nih.gov This information is critical for verifying isotopic purity and understanding how the presence of deuterium alters the molecule's fragmentation under ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No HRMS data providing the exact mass of this compound is publicly documented.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Deuterium-Influenced Fragmentation Mechanisms

No MS/MS fragmentation studies for this compound are publicly available.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Characterization

FTIR spectra are available for the related 9-acridinecarboxylic acid hydrate (B1144303) and other acridine (B1665455) derivatives. nih.govnist.gov Raman spectroscopy has also been applied to study methyl-substituted benz[c]acridines. nih.gov However, no specific FTIR or Raman spectra for this compound have been located. The C-D (carbon-deuterium) bond vibrations, which would be a key feature, cannot be analyzed without this data.

X-ray Crystallography for Solid-State Structural Determination of Acridine Derivatives

X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional atomic arrangement of molecules in their solid, crystalline state. For acridine derivatives, this method provides critical data on molecular conformation, crystal packing, and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's bulk properties.

Research on acridine and its derivatives has revealed that they can crystallize into multiple polymorphic forms, each with distinct packing motifs. acs.orgwikipedia.org The planar structure of the acridine ring system facilitates various stacking arrangements. acs.org The introduction of substituents, such as methoxy and carboxylic acid groups, significantly influences these arrangements.

In a study of a related compound, racemic 2,2'-dimethoxy-9,9'-biacridine, X-ray crystallography at 170 K determined that the crystal structure contains a chloroform (B151607) (CHCl₃) molecule for every biacridine molecule. researchgate.net The two acridine rings in the biacridine molecule adopt an almost perpendicular conformation relative to each other. researchgate.net The crystal packing is characterized by C-H···O and C-H···N hydrogen bonds, which create a complex three-dimensional network. researchgate.net Specifically, strong and linear Cl₃CH···N(acridine) hydrogen bond interactions are a notable feature in structures containing both acridine and chloroform moieties. researchgate.net

The crystal structure of acridine-4-carboxamide derivatives, which are also relevant due to the carboxamide group, has been studied in the context of their interaction with DNA. nih.gov X-ray analysis of a bis(acridine-4-carboxamide) ligand bound to a DNA hexamer showed the acridine chromophore intercalating between base pairs. nih.gov This study highlights how the acridine core can be positioned within a larger assembly, with its orientation and interactions dictated by both the linker and specific hydrogen bonds to the surrounding structure. nih.gov The planar nature of the acridine system is fundamental to its ability to intercalate. wikipedia.org

The table below summarizes crystallographic data for a representative methoxyacridine derivative.

Compound Formula Crystal System Space Group Key Interactions
Racemic 2,2'-dimethoxy-9,9'-biacridine·CHCl₃C₂₈H₂₀N₂O₂·CHCl₃MonoclinicP2₁/nC-H···O, C-H···N, Cl₃CH···N hydrogen bonds

Table 1: Crystallographic data for a related acridine derivative. Data sourced from a study on 2,2'-dimethoxy-9,9'-biacridine. researchgate.net

Research into Photophysical Properties: Fluorescence Emission and Quenching Phenomena

Acridine derivatives are well-known for their fluorescent properties, making them valuable as dyes and probes. researchgate.net The photophysical behavior, including fluorescence emission and quenching, is highly dependent on the molecular structure, substituents, and the surrounding environment (e.g., solvent polarity).

The core acridine structure is a robust fluorophore. researchgate.net The introduction of electron-donating groups, such as methoxy, and electron-withdrawing groups, like carboxylic acid, at different positions on the acridine ring can modulate the electronic distribution and, consequently, the fluorescence properties. Studies on various 9-substituted acridine derivatives show a wide range of emission colors, from blue to yellow-green. researchgate.net

The fluorescence of acridine derivatives is sensitive to the polarity of the solvent. rsc.orgrsc.org For instance, some acridine-based fluorescent probes exhibit a significant red-shift in their emission wavelength with increasing solvent polarity. rsc.orgrsc.org This phenomenon, known as solvatochromism, is often associated with an intramolecular charge transfer (ICT) character in the excited state. In one study, an acridine-dicyanoisophorone-based probe showed an emission maximum shift from 553 nm in nonpolar toluene (B28343) to 594 nm in water, accompanied by a 38-fold enhancement in fluorescence intensity. rsc.org

Derivative Type Excitation Max (λex) Emission Max (λem) Quantum Yield (ΦF) Solvent/Conditions
Acridine Orange (bound to dsDNA)490 nm520 nm (Green)Not specifiedAqueous buffer
Acridine Orange (bound to RNA/ssDNA)460 nm640 nm (Red)Not specifiedAqueous buffer
1-(Acridin-9-yl)-3-alkyl-S-methylisothiuronium iodidesNot specified~446 nm~10x higher than thiourea (B124793) precursorsAcetonitrile
Acridine-dicyanoisophorone probeNot specified553 nm0.50%Toluene (low polarity)
Acridine-dicyanoisophorone probeNot specified594 nm35.6%Water (high polarity)

Table 2: Representative photophysical data for various acridine derivatives. Data compiled from multiple sources. rsc.orgresearchgate.netaatbio.com

Fluorescence quenching is a process that leads to a decrease in fluorescence intensity. It can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching). colostate.edulibretexts.org The relationship between quenching and the concentration of the quenching agent is often described by the Stern-Volmer equation. nih.gov

Common quenchers for fluorescent molecules include molecular oxygen, halide ions, and various organic molecules like amines and nitroxides. colostate.edunih.govnih.gov In collisional quenching, the quencher deactivates the excited fluorophore upon contact, without any permanent chemical change. colostate.edu The efficiency of this process depends on the diffusion rate of the quencher and the lifetime of the fluorophore's excited state. colostate.edu For example, studies on coumarin (B35378) fluorescence have shown that halide ions like Br⁻ and I⁻ are effective quenchers, with quenching efficiency following the order I⁻ > Br⁻ > Cl⁻, which correlates with their ionization energy and suggests an electron transfer mechanism. nih.gov Similarly, stable nitroxide radicals like TEMPO have been shown to be effective collisional quenchers for the fluorescence of fluoroquinolone antibiotics, a related class of heterocyclic compounds. nih.gov

The study of quenching provides valuable information about the accessibility of the fluorophore to its environment and can be used to probe molecular interactions. colostate.edu

Methodological Applications in Advanced Analytical Chemistry Research Utilizing 2 Methoxy 9 Acridinecarboxylic D3 Acid

Role as a Stable Isotope Internal Standard in Quantitative Analytical Methodologies

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering the highest degree of accuracy and precision. nih.govcanada.ca The key advantage of using a deuterated compound like 2-Methoxy-9-acridinecarboxylic-d3 Acid is that it is chemically identical to its non-labeled counterpart, but with a different mass. This allows it to co-elute with the analyte of interest during chromatographic separation and experience similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source, yet be distinguishable by its mass-to-charge ratio (m/z). nih.govcanada.ca

In quantitative analysis, a calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the concentration of the analyte. The use of a stable isotope-labeled internal standard like this compound is crucial for creating robust and reliable calibration curves. By adding a known and constant amount of the deuterated standard to each calibration standard and unknown sample, any variations in sample preparation, injection volume, or instrument response can be effectively normalized. canada.canih.gov This normalization process significantly enhances the precision and accuracy of the quantification.

The consistency of the analyte-to-internal standard ratio across a range of concentrations allows for the establishment of a linear relationship, which is fundamental to a reliable quantitative method. The precision of the measurement is improved because the internal standard compensates for random and systematic errors that can occur during the analytical process. nih.govnih.gov

Table 1: Hypothetical Data for Calibration Curve Construction

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard (IS) Peak AreaAnalyte/IS Ratio
11,520150,1000.0101
57,650151,5000.0505
1015,300150,8000.1015
5075,900149,9000.5063
100151,000150,5001.0033

This table illustrates the principle of using a stable isotope internal standard to generate a linear calibration curve. The data is hypothetical and for illustrative purposes only.

Complex biological or environmental samples contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression or enhancement, causing inaccurate quantification. A stable isotope-labeled internal standard such as this compound is highly effective in compensating for these matrix effects. nih.gov Because the deuterated standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. canada.ca Therefore, the ratio of the analyte to the internal standard remains constant, even in the presence of significant matrix-induced signal fluctuation, ensuring the accuracy of the measurement. nih.gov

Analytical method validation is a critical process to ensure that a method is reliable, reproducible, and fit for its intended purpose. ut.ee The use of a stable isotope-labeled internal standard is a key component of a robustly validated method. During validation, parameters such as accuracy, precision, linearity, and sensitivity are assessed. ut.ee this compound would be instrumental in these assessments by providing a stable reference point.

In robustness testing, where the effect of small, deliberate changes in method parameters is evaluated, the internal standard helps to demonstrate the method's reliability under slightly varied conditions. ut.ee The consistent performance of the internal standard across these variations would indicate a robust and reliable analytical method.

Development and Optimization of Chromatographic-Mass Spectrometric Analytical Methods

The development of sensitive and selective analytical methods often relies on the coupling of chromatography with mass spectrometry. The physicochemical properties of this compound, particularly its aromatic acridine (B1665455) core, suggest its primary utility in liquid chromatography-mass spectrometry (LC-MS) methods.

The direct analysis of 2-Methoxy-9-acridinecarboxylic acid and its deuterated analogue by GC-MS is generally not feasible due to the low volatility and polar nature of the carboxylic acid group. To make these compounds amenable to GC analysis, a derivatization step would be necessary to convert the carboxylic acid into a more volatile ester or other suitable derivative. While possible, the additional sample preparation step of derivatization can introduce variability. nih.gov If a GC-MS method were to be developed, this compound would serve as an ideal internal standard for the corresponding non-labeled analyte, provided the derivatization reaction is consistent for both.

LC-MS is the most suitable technique for the analysis of polar and semi-polar compounds like 2-Methoxy-9-acridinecarboxylic acid. researchgate.net In the development of an LC-MS method, this compound would be invaluable as an internal standard. The optimization of an LC-MS method involves selecting the appropriate column, mobile phase composition, and mass spectrometer settings to achieve optimal separation, sensitivity, and selectivity.

The acridine structure of the molecule suggests that it would be amenable to reversed-phase liquid chromatography. The development process would involve optimizing the gradient elution profile to ensure good peak shape and resolution from other matrix components. In the mass spectrometer, the compound would likely be ionized using electrospray ionization (ESI) in either positive or negative ion mode, depending on which provides better sensitivity. The deuterated standard would be used to fine-tune the instrument parameters and to ensure consistent performance throughout the analysis.

Table 2: Potential LC-MS Parameters for Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 Reversed-Phase
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized for separation
Flow Rate0.3 - 0.5 mL/min
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive or Negative Ion Mode
Acquisition ModeSelected Reaction Monitoring (SRM)

This table presents a hypothetical set of starting parameters for the development of an LC-MS method for the analysis of 2-Methoxy-9-acridinecarboxylic acid using its deuterated internal standard. These parameters would require empirical optimization.

Application in Environmental Analytical Research for Trace Contaminant Detection and Monitoring

The detection and quantification of trace organic contaminants in environmental matrices such as water, soil, and sediment are critical for monitoring pollution and assessing ecological and human health risks. The complexity of these samples often leads to matrix effects, where other co-extracted compounds interfere with the analytical signal, causing either suppression or enhancement. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern analytical methods designed to overcome these challenges.

While specific, documented applications of this compound in routine environmental monitoring are not extensively detailed in publicly available literature, its molecular structure makes it an ideal candidate for use as an internal standard in methods targeting specific classes of environmental pollutants. Acridine and its derivatives, which are nitrogen-containing heterocyclic aromatic compounds, have been identified as environmental contaminants originating from sources like incomplete combustion of fossil fuels, wood preservatives, and industrial dyes. The structural similarity of this compound to these and other polar aromatic contaminants allows it to mimic the behavior of the target analytes during sample preparation and analysis.

In a typical workflow, a known quantity of this compound would be spiked into an environmental sample at the beginning of the extraction process. Because it is chemically almost identical to the non-deuterated target analyte, it experiences similar losses during extraction, cleanup, and potential derivatization steps. scispace.com When the final extract is analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the deuterated standard co-elutes with the target analyte. scispace.com By comparing the signal response of the analyte to the known concentration of the internal standard, analysts can accurately calculate the analyte's concentration in the original sample, effectively correcting for both matrix-induced signal variations and procedural losses. scispace.comlcms.cz This approach significantly improves the accuracy and reproducibility of quantitative analysis for trace contaminants. lcms.cz

The table below illustrates the types of environmental contaminants for which a deuterated acridine standard like this compound would be a suitable internal standard.

Contaminant ClassExample CompoundsEnvironmental Relevance
Acridine Dyes Acridine Orange, ProflavineIndustrial effluent, biological staining agents
Heterocyclic Aromatic Amines AzaarenesByproducts of combustion, fossil fuels
Pharmaceuticals & Metabolites Compounds with quinoline/acridine coresWastewater, surface water contamination
Pesticides Certain nitrogen-containing pesticidesAgricultural runoff, soil contamination

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique recognized as a primary ratio method for achieving high-accuracy quantitative measurements. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to a sample. After the spike has been added and allowed to equilibrate with the sample, the mixture is analyzed by mass spectrometry.

The key to IDMS is the measurement of the altered isotope ratio of the analyte. Since the amount of the added isotopic standard is known, and the natural isotopic abundances are also known, the change in this ratio allows for a direct calculation of the amount of the native analyte in the original sample. A major advantage of this technique is that after the spike and analyte have equilibrated, any subsequent loss of the analyte during sample preparation or analysis will affect both the native and the labeled forms equally, thus preserving the critical isotope ratio. This makes the measurement remarkably robust and less susceptible to errors from incomplete extraction or matrix effects.

Deuterated compounds, such as this compound, are a common choice for stable isotope-labeled standards in IDMS, particularly for organic molecules. mdpi.com Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing specific hydrogen atoms on a molecule with deuterium results in a compound that is chemically and physically very similar to the original analyte but has a different mass. mdpi.com This mass difference is easily resolved by a mass spectrometer.

Key Principles of Using Deuterated Standards in IDMS:

Co-elution: In chromatographic methods like LC-MS/MS, the deuterated standard ideally co-elutes with the native analyte. This ensures that both experience the same matrix effects at the same time, allowing for effective normalization. scispace.com

Mass Differentiation: The mass difference between the analyte and the deuterated standard must be sufficient to prevent spectral overlap. The three-deuterium-atom label in this compound provides a mass shift of +3 Daltons, which is typically adequate to distinguish it from the natural isotopic distribution of the unlabeled compound.

Isotopic Purity: The deuterated standard should have high isotopic purity, meaning it contains a very low percentage of the unlabeled (M+0) form. This prevents artificial inflation of the native analyte's signal.

Stability of Label: The deuterium atoms should be placed in positions on the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or sample matrix.

The following table summarizes the key characteristics and advantages of using a deuterated standard like this compound in IDMS.

FeatureDescriptionAdvantage in Analytical Chemistry
Chemical Equivalence The deuterated standard has nearly identical chemical properties (e.g., polarity, solubility, reactivity) to the analyte.Ensures similar behavior during extraction and chromatography, leading to effective correction for losses and matrix effects. scispace.com
Mass Difference The presence of deuterium atoms increases the molecular weight of the standard.Allows the mass spectrometer to distinguish between the analyte and the standard, enabling ratio measurement.
Signal Ratio Measurement Quantification is based on the ratio of the MS signals of the analyte and the standard, not on the absolute signal intensity.Minimizes errors from instrument variability, injection volume differences, and ionization suppression. lcms.cz
High Accuracy & Precision Considered a definitive method for quantification.Provides highly reliable and reproducible results, making it suitable for reference measurements and regulatory compliance.

The use of deuterated standards in IDMS is a widespread practice in numerous fields requiring high-confidence quantification, including environmental monitoring, clinical diagnostics, food safety testing, and pharmaceutical research. mdpi.com

Mechanistic Investigations and Reaction Pathway Elucidation Involving 2 Methoxy 9 Acridinecarboxylic D3 Acid

Studies on Decarboxylation Mechanisms within Acridine (B1665455) Systems and Related Carboxylic Acids

The decarboxylation of carboxylic acids is a fundamental organic reaction that involves the removal of a carboxyl group, releasing carbon dioxide (CO2). Within acridine systems, the 9-carboxy functional group is of particular interest. The stability of the resulting acridinyl anion or radical intermediate often facilitates this transformation.

Research into the decarboxylation of acridine carboxylic acids and related compounds has revealed that the process is often not spontaneous and requires specific conditions, such as high temperatures or the presence of a catalyst. acs.orglibretexts.org A pivotal strategy that has emerged is photocatalytic decarboxylation, which uses visible light and a photocatalyst to generate radical species under mild conditions. acs.orgnih.govresearchgate.net In this context, the acridine moiety itself can serve as the photocatalyst. rsc.orgacs.org

The general mechanism for the photocatalytic decarboxylation of a carboxylic acid (R-COOH) in the presence of an acridine catalyst (Acr) proceeds through the formation of a hydrogen-bonded complex between the acid and the acridine. acs.orgresearchgate.net Upon irradiation with visible light, a photoinduced proton-coupled electron transfer (PCET) can occur. rsc.orgnih.gov This process generates an acridinyl radical (Acr-H•) and a carboxyl radical (R-COO•). The carboxyl radical is highly unstable and rapidly undergoes decarboxylation to form a carbon-centered radical (R•) and CO2. acs.org This alkyl radical can then participate in a variety of subsequent bond-forming reactions. acs.orgnih.gov

The key steps are summarized below:

Complex Formation: Acr + R-COOH ⇌ [Acr---H-OOC-R]

Photoexcitation & PCET: [Acr---H-OOC-R] + hν (light) → [Acr-H•] + [R-COO•]

Decarboxylation: [R-COO•] → R• + CO2

The structure of 2-Methoxy-9-acridinecarboxylic-d3 Acid is well-suited for such studies. The methoxy (B1213986) group at the 2-position can influence the electronic properties of the acridine ring system, while the carboxylic acid at the 9-position is the site of decarboxylation. The deuteration of the methoxy group provides a subtle but crucial modification for mechanistic analysis, as discussed in section 5.3.

Evaluation of the Role of Acridine Moieties in Photocatalytic Processes and Radical Generation

Acridine derivatives have gained significant attention as a class of potent organic photocatalysts. acs.org Their rigid, planar aromatic structure allows for efficient absorption of visible light, leading to a long-lived excited state capable of mediating electron transfer processes. Acridine photocatalysis has proven to be a powerful platform for direct decarboxylative functionalization, bypassing the need for pre-activation of the carboxylic acid group. rsc.orgnih.gov

The role of the acridine moiety is multifaceted:

Photosensitizer: It absorbs light energy to initiate the chemical reaction.

Hydrogen-Bonding Site: The nitrogen atom in the acridine ring forms a hydrogen bond with the carboxylic acid, bringing the reacting partners into close proximity. acs.orgresearchgate.net

Redox Mediator: It participates in electron and proton transfer events to generate the key radical intermediates. rsc.org

Upon photoexcitation, the acridine-carboxylic acid complex undergoes a proton-coupled electron transfer (PCET), which is critical for the chemoselectivity of the direct decarboxylation process. rsc.org This generates an acridinyl radical and a carboxyl radical. The subsequent loss of CO2 from the carboxyl radical produces a carbon-centered radical with high efficiency. nih.govresearchgate.net This method is advantageous as it proceeds under mild conditions and demonstrates broad functional group tolerance. acs.org In some systems, the acridine photocatalyst works in concert with a co-catalyst, such as copper or a decatungstate anion, to facilitate the turnover of the photocatalyst and complete the catalytic cycle. acs.orgacs.orgnih.gov The introduction of transition metals like copper can enhance the photo-oxidation performance of acridine-based catalysts. acs.org

Key Features of Acridine Moieties in Photocatalysis
FeatureDescriptionMechanistic SignificanceReference
Visible Light AbsorptionStrong absorption in the visible spectrum due to the extended π-conjugated system.Allows the use of low-energy light sources (e.g., blue LEDs), making processes greener and milder. acs.org
Proton-Coupled Electron Transfer (PCET)Simultaneous transfer of a proton and an electron from the carboxylic acid to the excited acridine.Enables direct activation of stable carboxylic acids without prior conversion to more reactive derivatives. rsc.orgacs.orgnih.gov
Radical GenerationFacilitates the formation of carbon-centered radicals via efficient decarboxylation of an intermediate carboxyl radical.Provides access to versatile radical intermediates for various C-C and C-heteroatom bond formations. nih.govnih.gov
Dual Catalysis CompatibilityCan be interfaced with other catalytic cycles (e.g., copper, cobaloxime, Brønsted acid).Expands the scope of possible transformations by combining distinct catalytic functions. researchgate.netacs.orgrsc.org

Investigation of Reaction Kinetics and Kinetic Isotope Effects using Deuterated Analogues

The study of reaction kinetics provides quantitative information about reaction rates and the factors that influence them. A powerful tool in mechanistic chemistry is the kinetic isotope effect (KIE), which is the change in reaction rate observed when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Replacing hydrogen (¹H) with deuterium (B1214612) (²H or D) can lead to a significant KIE because the mass is doubled. nih.gov

A KIE is formally expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH): KIE = kL/kH. wikipedia.org

Primary KIE: Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For a C-H/C-D bond, the C-D bond has a lower zero-point vibrational energy, requiring more energy to break, thus slowing the reaction. unam.mx This typically results in a KIE > 1.

Secondary KIE: Observed when the bond to the isotope is not broken in the rate-determining step, but the isotopic substitution is at or near the reaction center. unam.mx These effects are generally smaller than primary KIEs but provide valuable information about changes in hybridization or steric environment at the transition state. wikipedia.org

In the case of this compound, the deuterium atoms are located on the methoxy group (-OCD3). Any kinetic studies involving the decarboxylation of this compound would investigate a secondary KIE, as the C-D bonds are not directly cleaved during the removal of the carboxylic acid group.

The observation of a secondary KIE in reactions involving this molecule could indicate:

Steric Effects: The slightly different vibrational amplitudes and bond lengths of C-D versus C-H bonds could alter steric interactions in the transition state.

Hyperconjugative Effects: If the methoxy group's electrons participate in stabilizing a transition state or intermediate through hyperconjugation, the difference in the electron-donating ability of a C-D bond versus a C-H bond could manifest as a KIE.

Solvent and Crystal Packing Effects: Isotopic substitution can influence intermolecular interactions, which may affect reaction rates in solution or the solid state. researchgate.net

By comparing the rate of decarboxylation of this compound with its non-deuterated (protium) analogue, researchers can elucidate the role of the methoxy group during the reaction. A KIE different from 1 would imply that the methoxy group, while not the primary reaction site, is involved in the rate-determining step, likely through electronic or steric stabilization of the transition state.

Principles of Kinetic Isotope Effects (KIE) with Deuterium
KIE TypeDefinitionTypical kH/kD ValueInformation Gained from this compoundReference
PrimaryIsotopic substitution at a bond that is broken/formed in the rate-determining step.2 - 10Not directly applicable as C-D bonds on the methoxy group are not broken during decarboxylation. unam.mx
Secondary (α)Isotopic substitution on the carbon atom undergoing a change in hybridization (e.g., sp² to sp³).0.8 - 1.2Could provide insight if the acridine ring carbon attached to the methoxy group undergoes electronic changes. wikipedia.org
Secondary (β)Isotopic substitution on a carbon adjacent to the reacting center.1.1 - 1.3Most relevant for -OCD3. A measured effect would suggest the methoxy group influences the transition state, possibly via hyperconjugation or steric hindrance. wikipedia.org

Theoretical and Computational Chemistry Approaches for 2 Methoxy 9 Acridinecarboxylic D3 Acid Systems

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for analyzing the electronic structure of 2-Methoxy-9-acridinecarboxylic-d3 Acid. These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state geometry, electron distribution, and orbital energies.

Methodology and Findings: A typical approach involves geometry optimization using a functional like B3LYP or M06-2X combined with a Pople-style basis set such as 6-311+G(d,p), which includes diffuse and polarization functions to accurately describe the electron distribution, especially in a π-conjugated system with heteroatoms. nih.govresearchgate.net The calculations would be performed in both the gas phase and with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution conditions. mdpi.com

The primary electronic properties are largely governed by the acridine (B1665455) core and its substituents, with the deuterium (B1214612) labeling of the methoxy (B1213986) group having a negligible impact on the potential energy surface and electron density distribution. cchmc.org However, isotopic substitution does affect the zero-point vibrational energy (ZPVE), which can subtly influence reaction kinetics.

Key electronic descriptors that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap indicates the molecule's chemical stability and electronic excitation energy. For acridine derivatives, the HOMO is typically distributed across the π-system, while the LUMO is also delocalized over the aromatic rings.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, highlighting regions prone to electrophilic or nucleophilic attack. For this molecule, negative potential (red/yellow) would be expected around the nitrogen atom of the acridine ring and the oxygen atoms of the carboxyl and methoxy groups, indicating sites for potential protonation or coordination.

Calculated PropertyRepresentative Value (Gas Phase)Description
HOMO Energy -6.2 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy -2.1 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap 4.1 eVIndicates chemical stability and resistance to electronic excitation. nih.gov
Dipole Moment 3.5 DMeasures the overall polarity of the molecule.
Electron Affinity 1.9 eVEnergy released when an electron is added. mdpi.com
Ionization Potential 6.5 eVEnergy required to remove an electron. mdpi.com

Table 1: Representative theoretical electronic properties for a 2-methoxy-9-acridinecarboxylic acid system, calculated using DFT. Values are illustrative based on similar aromatic carboxylic acids.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations describe the static electronic structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing conformational changes and interactions with the environment, such as a solvent. nih.gov

Methodology and Findings: An MD simulation would typically be set up using a program like GROMACS or AMBER. nih.gov The molecule is placed in a simulation box, often filled with explicit solvent molecules like water (e.g., TIP3P water model), and subjected to periodic boundary conditions. nih.govmdpi.com The interactions are governed by a force field, which is a set of parameters describing bond stretching, angle bending, torsional rotations, and non-bonded interactions.

MD simulations are particularly useful for exploring:

Conformational Flexibility: The carboxylic acid group (–COOH) and the methoxy group (–OCD₃) have rotational freedom. MD can map the free energy landscape associated with the rotation of the O=C–O–H dihedral angle and the C–O–C–D angles. chemrxiv.org Studies on similar carboxylic acids show that while a syn conformation is often preferred, an anti conformation can be stabilized by solvent interactions. nih.govnih.gov

Solvent Interactions: Simulations can reveal the formation and lifetime of hydrogen bonds between the molecule's functional groups (especially the carboxylic acid and the acridine nitrogen) and surrounding water molecules. This is critical for understanding solubility and aggregation behavior. mdpi.com

Simulation ParameterTypical Value/SettingPurpose
Force Field AMBER / CHARMMDefines the potential energy function for all atomic interactions.
Solvent Model TIP3P WaterExplicitly models the aqueous environment. nih.gov
Ensemble NPT (Isothermal-Isobaric)Simulates constant temperature (e.g., 298 K) and pressure (1 atm). nih.gov
Simulation Time 100-500 nsDuration required to sample significant conformational changes. chemrxiv.org
Time Step 2 fsIntegration time step for solving equations of motion. nih.gov
Constraints LINCS / SHAKEConstrains bonds involving hydrogen (or deuterium) to allow a larger time step. nih.govchemrxiv.org

Table 2: Typical parameters for setting up a Molecular Dynamics (MD) simulation for this compound in an aqueous solution.

Computational Studies of Spectroscopic Signatures and Deuterium Isotopic Effects

Computational methods are exceptionally powerful for predicting spectroscopic properties and, crucially, for quantifying the effects of isotopic substitution. The presence of the deuterium label on the methoxy group creates distinct spectroscopic signatures that can be precisely calculated.

Vibrational Spectroscopy (IR & Raman): The most dramatic isotopic effect is seen in vibrational spectra. The frequency of a vibrational mode is dependent on the reduced mass of the atoms involved. libretexts.org Replacing hydrogen (mass ~1 amu) with deuterium (mass ~2 amu) significantly increases the reduced mass of the C-D bond.

Calculated Effects: DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com For this compound, calculations would show that the C-D stretching frequencies are significantly lower (redshifted) than the corresponding C-H stretching frequencies in the non-deuterated isotopologue. C-D stretching modes typically appear around 2100-2250 cm⁻¹, whereas C-H stretches are found near 2850-3000 cm⁻¹. libretexts.orgajchem-a.com Similarly, C-D bending modes would also be shifted to lower frequencies. This provides a clear and unambiguous marker for successful deuteration.

Vibrational ModeCalculated Frequency (C-H)Calculated Frequency (C-D)Isotopic Ratio (νH / νD)
Symmetric Stretch ~2930 cm⁻¹~2140 cm⁻¹~1.37
Asymmetric Stretch ~3010 cm⁻¹~2230 cm⁻¹~1.35
Bending (Scissoring) ~1460 cm⁻¹~1050 cm⁻¹~1.39

Table 3: A comparison of representative calculated vibrational frequencies for a methoxy group versus a trideuteromethoxy group. The isotopic ratio is theoretically close to √2 (~1.41). libretexts.org

NMR Spectroscopy: Deuterium substitution has profound and predictable effects on NMR spectra, which can be modeled computationally.

¹H and ¹³C NMR: In the ¹H NMR spectrum, the signal corresponding to the methoxy protons would be absent. In the ¹³C NMR spectrum, the carbon of the -OCD₃ group would exhibit a multiplet (typically a 1:1:1 triplet) due to coupling with the spin-1 deuterium nucleus, and its resonance would be slightly shifted upfield compared to the -OCH₃ carbon.

Deuterium Isotope Effects on Chemical Shifts: More subtly, deuteration causes small changes in the chemical shifts of nearby nuclei, known as deuterium isotope effects (DIEs). nih.gov These effects, defined as Δδ = δ(light) - δ(heavy), are typically small and negative for carbons two or three bonds away. nih.gov They arise from changes in the vibrational averaging of molecular geometry and shielding. mdpi.com These shifts can be calculated with high accuracy using DFT methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often by modeling the deuterated species with slightly shortened X-D bond lengths compared to X-H bonds. mdpi.com

These computational approaches provide a comprehensive, atom-level understanding of this compound, from its fundamental electronic nature to its dynamic behavior and unique spectroscopic identity conferred by isotopic labeling.

Emerging Research Directions and Future Perspectives for 2 Methoxy 9 Acridinecarboxylic D3 Acid in Chemical Science

Integration with Novel Analytical Platforms and Miniaturized Devices for Enhanced Throughput

The integration of 2-Methoxy-9-acridinecarboxylic-d3 acid with modern analytical technologies is poised to enhance the speed, sensitivity, and efficiency of chemical and biochemical analyses. The presence of a stable isotope label makes this compound an ideal internal standard in quantitative mass spectrometry-based assays.

High-Throughput Screening (HTS): In pharmaceutical research and metabolomics, HTS allows for the rapid assessment of vast compound libraries. nih.govmdpi.com The use of deuterated standards like this compound is crucial for accurate quantification in complex biological matrices. These standards, when added to samples at a known concentration, can correct for variations in sample preparation and instrument response, thereby improving the reliability of HTS data. The development of rapid analytical methods, such as those using short columns and high flow rates in HPLC, can enable the analysis of over 300 compounds per day on a single system. nih.gov

ParameterConventional HTSHTS with Deuterated Standards
Accuracy Prone to matrix effects and instrumental driftHigh accuracy due to internal calibration
Reproducibility VariableHigh
Sample Throughput HighHigh
Data Reliability ModerateHigh
This table illustrates the comparative advantages of using deuterated standards in High-Throughput Screening (HTS) for more reliable and accurate results.

Miniaturized Analytical Devices: The trend towards miniaturization in analytical chemistry has led to the development of microfluidic devices and lab-on-a-chip systems. nih.gov These platforms offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-density parallel processing. This compound, with its inherent fluorescent properties characteristic of the acridine (B1665455) core, could be utilized in miniaturized fluorescence-based detection systems. Furthermore, its application as an internal standard in chip-based mass spectrometry would be invaluable for quantitative analysis in point-of-care diagnostics and environmental monitoring.

Potential in Advanced Materials Research and Chemo-Sensing Technologies based on Acridine Properties

The acridine scaffold is a well-known pharmacophore and a versatile building block for functional materials due to its planar structure, DNA intercalation ability, and fluorescence properties. nih.gov The introduction of deuterium (B1214612) can subtly modify the photophysical and electronic properties of the acridine ring, opening new avenues for research in materials science and chemo-sensing.

Advanced Materials: Acridine derivatives are being explored for their use in organic light-emitting diodes (OLEDs), solar cells, and as corrosion inhibitors. The substitution with a deuterated methoxy (B1213986) group in this compound could potentially enhance the stability and performance of such materials by slowing down degradation pathways involving the C-H bonds of the methoxy group. This "kinetic isotope effect" is a well-documented phenomenon that can lead to more robust and longer-lasting organic electronic devices.

Chemo-Sensing Technologies: The fluorescence of the acridine nucleus is often sensitive to the local environment, making acridine derivatives excellent candidates for chemo-sensors. They have been successfully employed for the detection of various analytes, including metal ions and biomolecules. nih.gov this compound could be developed into a highly specific chemo-sensor. The deuteration might influence the excited-state dynamics of the molecule, potentially leading to improved sensitivity and selectivity. For instance, a sensor based on this compound could exhibit a distinct fluorescence response upon binding to a target analyte, which could be fine-tuned by the isotopic substitution.

PropertyPotential ApplicationRationale
Fluorescence Chemo-sensors, Bio-imagingThe acridine core is a known fluorophore, and its emission can be modulated by analyte binding.
Planarity DNA Intercalators, Organic ElectronicsThe flat structure allows for stacking interactions with DNA base pairs and efficient charge transport in organic materials.
Deuteration Enhanced Material StabilityThe stronger C-D bond can slow down degradation processes, leading to more durable materials.
This table summarizes the key properties of this compound and their potential applications in advanced materials and chemo-sensing.

Advancements in Automated Deuteration Synthesis and High-Throughput Analytical Methodologies Development

The broader application of deuterated compounds like this compound is intrinsically linked to the development of efficient and scalable synthetic and analytical methods.

Automated Deuteration Synthesis: Traditional methods for deuteration can be time-consuming and require specialized expertise. The advent of automated synthesis platforms and flow chemistry is set to revolutionize the production of deuterated molecules. These systems allow for precise control over reaction parameters, leading to higher yields, better selectivity, and improved reproducibility. The development of automated protocols for the introduction of the deuterated methoxy group onto the acridine backbone would make this compound more accessible for research and commercial applications.

High-Throughput Analytical Methodologies: The development of deuterated compounds necessitates parallel advancements in analytical techniques for their characterization and quantification. High-throughput analytical methods, such as those combining automated sample preparation with rapid liquid chromatography-mass spectrometry (LC-MS), are essential for the efficient analysis of deuterated compounds and their metabolites. nih.gov These methods are crucial for pharmacokinetic studies, where the metabolic fate of a deuterated drug is compared to its non-deuterated counterpart to assess the impact of isotopic substitution.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-Methoxy-9-acridinecarboxylic-d3 Acid to ensure stability in laboratory settings?

  • Methodological Answer : Deuterated compounds like this compound are sensitive to environmental factors. Based on studies of similar deuterated methoxy derivatives (e.g., 2-Methoxyacetic Acid-d3), storage at 2–8°C in airtight, light-resistant containers is critical to prevent isotopic exchange or degradation . Stability tests using accelerated aging protocols (e.g., thermal stress at 40°C for 1–4 weeks) combined with HPLC purity analysis can empirically determine optimal storage conditions.

Q. How can researchers confirm the isotopic purity and structural integrity of this compound?

  • Methodological Answer : Isotopic purity is typically validated via mass spectrometry (MS) to confirm the deuterium incorporation ratio. For structural verification, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H NMR and 13^{13}C NMR) is used to compare chemical shifts with non-deuterated analogs. For example, the absence of a proton signal at the deuterated methoxy group (OCH2D2-OCH_2D_2) in 1^1H NMR indicates successful deuteration . High-resolution mass spectrometry (HRMS) further ensures molecular formula accuracy.

Q. What synthetic routes are feasible for preparing deuterated acridine derivatives like this compound?

  • Methodological Answer : Deuterated methoxy groups are often introduced via exchange reactions using deuterated reagents (e.g., D2_2O or CD3_3OD under acidic/basic conditions). For acridine frameworks, methods described for 2-Methoxy-9-phenoxyacridine synthesis—such as Ullmann coupling or nucleophilic substitution—can be adapted. Post-synthetic deuteration steps should be monitored via FT-IR or MS to track deuterium incorporation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for deuterated acridine derivatives?

  • Methodological Answer : Structural discrepancies may arise from differences in deuteration sites or crystal packing. Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving such issues. For example, studies on 2-Methoxy-9-phenoxyacridine used SCXRD to confirm bond angles and deuterium positions, supplemented by density functional theory (DFT) calculations to validate experimental data . Comparative analysis of non-deuterated and deuterated analogs helps isolate isotope effects.

Q. What experimental designs are suitable for studying the kinetic isotope effect (KIE) of this compound in catalytic reactions?

  • Methodological Answer : KIE studies require parallel reactions using deuterated and non-deuterated compounds under identical conditions (e.g., temperature, solvent, catalyst). For example, in acid-catalyzed hydrolysis, reaction rates can be measured via UV-Vis spectroscopy or 1^1H NMR kinetics. The KIE (kH/kDk_H/k_D) is calculated to assess deuterium’s impact on reaction mechanisms. Control experiments must account for solvent deuteration effects .

Q. How should researchers address discrepancies in stability data between deuterated and non-deuterated analogs?

  • Methodological Answer : Contradictory stability profiles may stem from isotopic mass differences altering molecular vibrations or hydrogen-bonding networks. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can compare thermal degradation pathways. For instance, 2-Methoxyacetic Acid-d3 showed reduced thermal stability compared to its non-deuterated form, highlighting the need for tailored stability protocols .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing time-dependent degradation of deuterated compounds?

  • Methodological Answer : Multivariate regression models can correlate degradation rates with variables like temperature, humidity, and light exposure. For longitudinal studies, mixed-effects models account for batch-to-batch variability. Data from accelerated stability tests (e.g., Arrhenius plots) predict shelf-life under standard conditions .

Q. How can researchers validate the reproducibility of synthetic methods for deuterated acridine derivatives?

  • Methodological Answer : Reproducibility is assessed via interlaboratory studies using standardized protocols (e.g., ISO/IEC 17025). For example, synthetic routes for 3-Methoxy-2-pyridinecarboxylic acid derivatives were validated by multiple labs using identical reagents and equipment, with results cross-checked via NMR and MS . Open-access spectral databases (e.g., NMRShiftDB) further enhance reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.